5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Description
5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Properties
Molecular Formula |
C18H20BrF3N4O |
|---|---|
Molecular Weight |
445.3g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H20BrF3N4O/c1-10(2)9-23-17(27)14-8-16-24-13(11-3-5-12(19)6-4-11)7-15(18(20,21)22)26(16)25-14/h3-6,8,10,13,15,24H,7,9H2,1-2H3,(H,23,27) |
InChI Key |
ILTOYOLVORVDRQ-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F |
Canonical SMILES |
CC(C)CNC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method starts with the cyclization of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-bromophenyl)butane-1,3-dione. This intermediate is then subjected to saponification with sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Studies have shown that similar compounds can inhibit the NF-kB inflammatory pathway and reduce oxidative stress, which may contribute to their neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance its metabolic stability and bioavailability, making it a promising candidate for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
